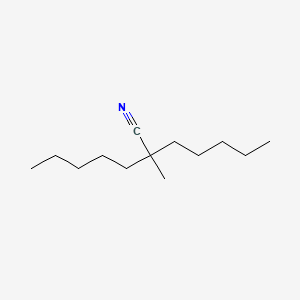
1-Heptanenitrile, 2-methyl-2-pentyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-pentylheptanenitrile is an organic compound with the molecular formula C13H25N. It is a nitrile, characterized by the presence of a cyano group (-CN) attached to a carbon atom. This compound is of interest in various fields of chemistry and industry due to its unique structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methyl-2-pentylheptanenitrile can be synthesized through several methods:
From Halogenoalkanes: The halogenoalkane is heated under reflux with a solution of sodium or potassium cyanide in ethanol.
From Amides: Amides can be dehydrated by heating with phosphorus (V) oxide, resulting in the formation of nitriles.
From Aldehydes and Ketones: Aldehydes and ketones undergo an addition reaction with hydrogen cyanide, forming hydroxynitriles.
Industrial Production Methods
Industrial production of 2-methyl-2-pentylheptanenitrile typically involves the catalytic cyanation of appropriate precursors under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-pentylheptanenitrile undergoes various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Strong nucleophiles such as sodium methoxide or sodium ethoxide.
Major Products
Oxidation: Amides or carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted nitriles depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-pentylheptanenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fine chemicals, fragrances, and pharmaceutical intermediates.
Mechanism of Action
The mechanism of action of 2-methyl-2-pentylheptanenitrile involves its interaction with molecular targets through its nitrile group. This group can undergo nucleophilic attack, leading to the formation of various intermediates and products. The specific pathways and targets depend on the reaction conditions and the presence of other reagents .
Comparison with Similar Compounds
Similar Compounds
2-Methylpentanenitrile: Similar structure but with a shorter carbon chain.
2-Methyl-2-pentenal: Contains an aldehyde group instead of a nitrile group.
2-Methyl-2-penten-1-ol: Contains a hydroxyl group instead of a nitrile group.
Properties
CAS No. |
49827-48-7 |
|---|---|
Molecular Formula |
C13H25N |
Molecular Weight |
195.34 g/mol |
IUPAC Name |
2-methyl-2-pentylheptanenitrile |
InChI |
InChI=1S/C13H25N/c1-4-6-8-10-13(3,12-14)11-9-7-5-2/h4-11H2,1-3H3 |
InChI Key |
DBCOJMXZAWQKQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(C)(CCCCC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


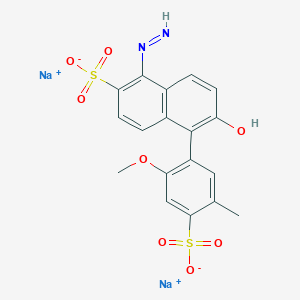

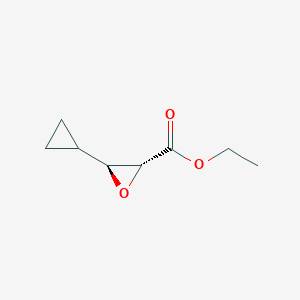

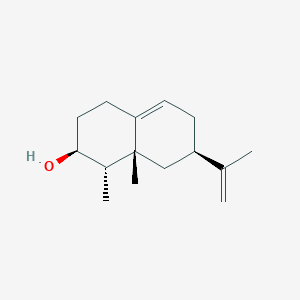
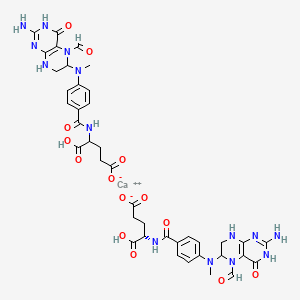
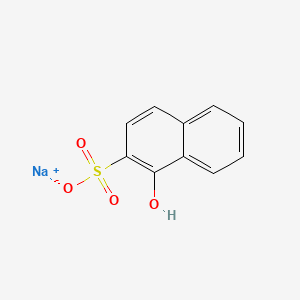

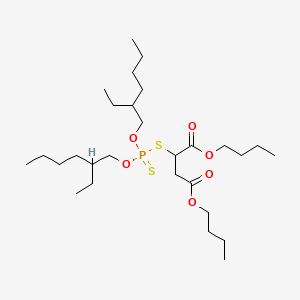
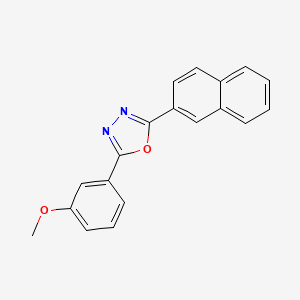
![1-[5-Acetyl-2-hydroxy-3-(1-hydroxy-3-methylbut-2-enyl)phenyl]-3-methylbutan-1-one](/img/structure/B13810628.png)



